molecular formula C13H22Cl2N2O2 B2616933 1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride CAS No. 1609400-50-1

1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride

Cat. No.: B2616933
CAS No.: 1609400-50-1
M. Wt: 309.23
InChI Key: QEOXMFNDHHSDBG-UHFFFAOYSA-N
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Description

1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride is a chemical compound with the molecular formula C13H20N2O2.2ClH. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine .

Preparation Methods

The synthesis of 1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride involves several steps. One common synthetic route includes the reaction of 3-methoxyphenol with 2-chloroethylamine to form 1-[2-(3-methoxyphenoxy)ethyl]amine. This intermediate is then reacted with piperazine to yield the final product, which is subsequently converted to its dihydrochloride salt . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors, modulating their activity and influencing cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-[2-(3-Methoxyphenoxy)ethyl]piperazine dihydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[2-(3-methoxyphenoxy)ethyl]piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.2ClH/c1-16-12-3-2-4-13(11-12)17-10-9-15-7-5-14-6-8-15;;/h2-4,11,14H,5-10H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOXMFNDHHSDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCN2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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